molecular formula C21H13N3O5 B11187163 2'-amino-1-(hydroxymethyl)-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile

2'-amino-1-(hydroxymethyl)-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile

Cat. No.: B11187163
M. Wt: 387.3 g/mol
InChI Key: VAOJSOMQRGLGPU-UHFFFAOYSA-N
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Description

2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile typically involves multicomponent reactions. One common method is the three-component cyclocondensation reaction involving isatins, pyrazolones, and malononitrile in aqueous media. This reaction is often catalyzed by nanoporous materials such as SBA-15, which provides a mild and neutral reaction environment, short reaction times, and high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of water as a solvent and the minimization of hazardous reagents, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the spirocyclic structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted spirooxindoles .

Scientific Research Applications

2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent chemosensor, the compound binds selectively to Hg²⁺ ions, resulting in a measurable fluorescence emission. In biological systems, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-amino-1-(hydroxymethyl)-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to act as both a chemosensor and a bioactive molecule makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H13N3O5

Molecular Weight

387.3 g/mol

IUPAC Name

2'-amino-1-(hydroxymethyl)-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile

InChI

InChI=1S/C21H13N3O5/c22-9-13-18(23)29-17-11-5-1-4-8-15(11)28-19(26)16(17)21(13)12-6-2-3-7-14(12)24(10-25)20(21)27/h1-8,25H,10,23H2

InChI Key

VAOJSOMQRGLGPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=CC=CC=C5N(C4=O)CO)C(=C(O3)N)C#N

Origin of Product

United States

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